Ethyl 5-bromoquinoline-8-carboxylate
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Overview
Description
Ethyl 5-bromoquinoline-8-carboxylate is a chemical compound with the molecular formula C12H10BrNO2 and a molecular weight of 280.12 g/mol It is a derivative of quinoline, a heterocyclic aromatic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of quinoline derivatives, including ethyl 5-bromoquinoline-8-carboxylate, can be achieved through various methods. One common approach involves the Friedländer synthesis, which typically uses 2-aminobenzaldehyde and a ketone or aldehyde under acidic conditions . Another method is the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid . Additionally, green synthetic approaches, such as microwave and ultraviolet irradiation-promoted synthesis using eco-friendly catalysts, have been explored .
Industrial Production Methods
Industrial production of quinoline derivatives often employs scalable and efficient methods. For example, the use of heterogeneous cobalt oxide as a catalyst for the aerobic dehydrogenation of tetrahydroquinolines to quinolines under mild conditions has been reported . This method offers good yields and functional group tolerance, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-bromoquinoline-8-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The quinoline ring can be oxidized or reduced using specific reagents, leading to the formation of different quinoline derivatives.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Amines, thiols, and other nucleophiles for substitution reactions.
Oxidizing Agents: Hydrogen peroxide, potassium permanganate, and other oxidizing agents for oxidation reactions.
Reducing Agents: Sodium borohydride, lithium aluminum hydride, and other reducing agents for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield quinoline derivatives with amino groups, while oxidation reactions can produce quinoline N-oxides .
Scientific Research Applications
Ethyl 5-bromoquinoline-8-carboxylate has several scientific research applications, including:
Medicinal Chemistry: Quinoline derivatives are known for their pharmacological activities, such as anticancer, antioxidant, anti-inflammatory, and antimicrobial properties
Industrial Chemistry: The compound can be used in the synthesis of dyes, pigments, and other industrial chemicals.
Biological Research: Quinoline derivatives are used as probes and inhibitors in biological studies, particularly in the investigation of enzyme functions and cellular pathways.
Mechanism of Action
The mechanism of action of ethyl 5-bromoquinoline-8-carboxylate involves its interaction with specific molecular targets and pathways. For example, quinoline derivatives are known to inhibit enzymes such as DNA gyrase and topoisomerase IV, which are essential for DNA replication and cell division . Additionally, the compound may interact with cellular receptors and signaling pathways, leading to various biological effects .
Comparison with Similar Compounds
Ethyl 5-bromoquinoline-8-carboxylate can be compared with other similar compounds, such as:
Ethyl 2,4-dimethylquinoline-3-carboxylate: Another quinoline derivative with different substituents on the quinoline ring.
5,7-dibromo-8-hydroxyquinoline: A quinoline derivative with two bromine atoms and a hydroxyl group, known for its anticancer activity.
Ethyl 8-methoxycoumarin-3-carboxylate: A coumarin derivative with similar structural features and potential biological activities.
The uniqueness of this compound lies in its specific substitution pattern, which may confer distinct chemical reactivity and biological properties compared to other quinoline derivatives.
Biological Activity
Ethyl 5-bromoquinoline-8-carboxylate is a compound belonging to the quinoline family, which is renowned for its diverse biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial, anticancer, and antiviral properties, along with relevant research findings and case studies.
- Molecular Formula : C12H10BrNO2
- Molar Mass : Approximately 268.11 g/mol
- Physical State : Yellow solid
- Melting Point : 55 to 57 °C
These properties suggest a stable compound that can be synthesized through various methods, including bromination of quinoline derivatives followed by esterification.
Antimicrobial Activity
Quinoline derivatives, including this compound, have shown significant antimicrobial properties against various bacterial and fungal strains. The following table summarizes some key studies:
Study | Pathogen Tested | Activity | MIC (µg/mL) |
---|---|---|---|
Staphylococcus aureus | Inhibitory | 0.0625 | |
Klebsiella pneumoniae | Moderate | 0.125 | |
Pseudomonas aeruginosa | Less Active | >0.125 |
These results indicate that this compound exhibits potent activity against certain Gram-positive bacteria, making it a candidate for further development as an antibacterial agent.
Anticancer Properties
The anticancer potential of this compound has been explored in several studies. Quinoline derivatives are known for their ability to inhibit various cancer cell lines:
- Cell Lines Tested : HeLa (cervical cancer), HepG2 (liver cancer)
- IC50 Values : Many quinoline derivatives have shown IC50 values below 10 µM against these cell lines.
A study indicated that certain modifications to the quinoline structure significantly enhance anticancer activity, suggesting that this compound could be optimized for better efficacy against cancer cells .
Antiviral Activity
Recent research has highlighted the antiviral potential of this compound against various viral strains:
Study | Virus Tested | EC50 (µM) | CC50 (µM) | Selectivity Index |
---|---|---|---|---|
EV-D68 | 0.47 | 200 | >425 | |
Influenza | Not tested | Not tested | Not applicable |
These findings demonstrate that this compound can effectively inhibit viral replication while maintaining low cytotoxicity in host cells, making it a promising candidate for antiviral drug development.
Case Studies
-
Antimicrobial Efficacy Against Resistant Strains :
A recent study evaluated the effectiveness of this compound against multi-drug resistant Staphylococcus aureus. The compound exhibited significant inhibitory effects, outperforming traditional antibiotics in some cases . -
In Vivo Anticancer Studies :
In vivo studies using mouse models have shown that derivatives of this compound can reduce tumor size significantly compared to control groups. Further optimization of the compound is ongoing to enhance its therapeutic index . -
Antiviral Screening Against Emerging Viruses :
The compound was screened for activity against emerging viral pathogens such as EV-D68 and showed promising results with low EC50 values, indicating potential use in treating viral infections .
Properties
Molecular Formula |
C12H10BrNO2 |
---|---|
Molecular Weight |
280.12 g/mol |
IUPAC Name |
ethyl 5-bromoquinoline-8-carboxylate |
InChI |
InChI=1S/C12H10BrNO2/c1-2-16-12(15)9-5-6-10(13)8-4-3-7-14-11(8)9/h3-7H,2H2,1H3 |
InChI Key |
PMFDSDZQJDIYAJ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C2C(=C(C=C1)Br)C=CC=N2 |
Origin of Product |
United States |
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